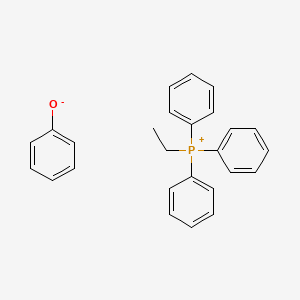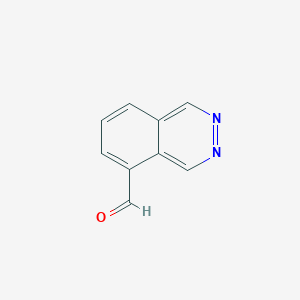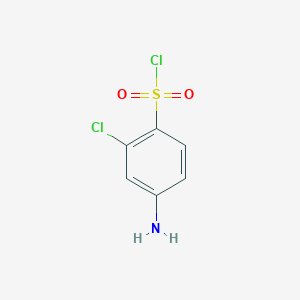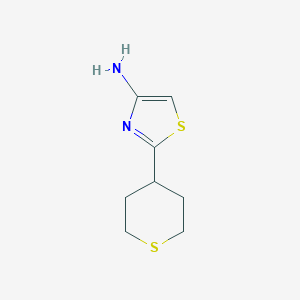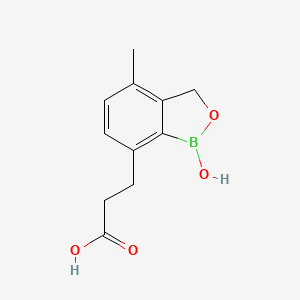
1,3-Dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is an organic compound with a unique structure that includes a boron atom within a heterocyclic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves the reaction of boronic acids with other organic compounds under controlled conditions. One common method involves the reaction of phenylboronic acid with a suitable precursor to form the desired oxaborole ring . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the oxaborole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as those used in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the oxaborole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides of the compound, while reduction can produce various reduced forms of the oxaborole ring .
Wissenschaftliche Forschungsanwendungen
3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with specific molecular targets. The oxaborole ring can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction is facilitated by the boron atom, which can form stable complexes with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- 2,1-Benzoxaborole-6-carboxylic acid, 1,3-dihydro-1-hydroxy-3,3-dimethyl-
Uniqueness
3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unique due to its specific substitution pattern on the oxaborole ring, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C11H13BO4 |
|---|---|
Molekulargewicht |
220.03 g/mol |
IUPAC-Name |
3-(1-hydroxy-4-methyl-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C11H13BO4/c1-7-2-3-8(4-5-10(13)14)11-9(7)6-16-12(11)15/h2-3,15H,4-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
SGESCBRSJQWAJW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C=CC(=C2CO1)C)CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


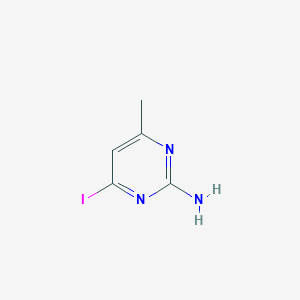
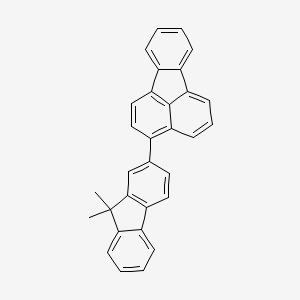
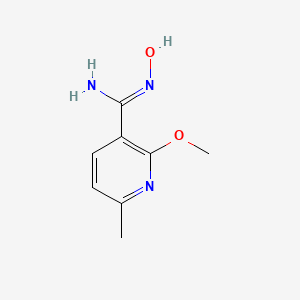
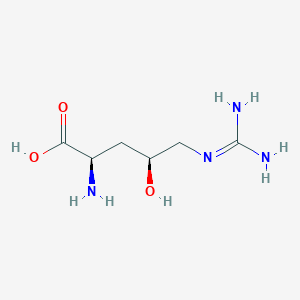
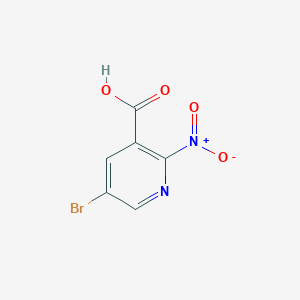

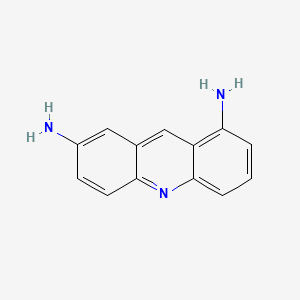
![4-Methoxy[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B13138194.png)
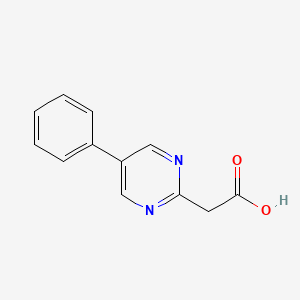
![(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)
